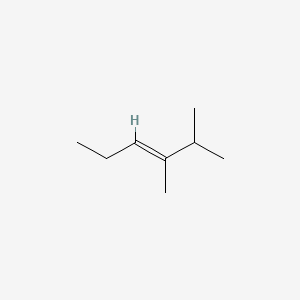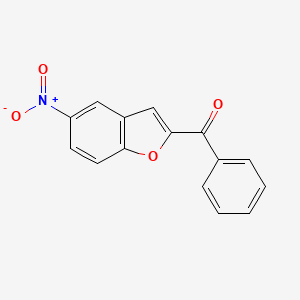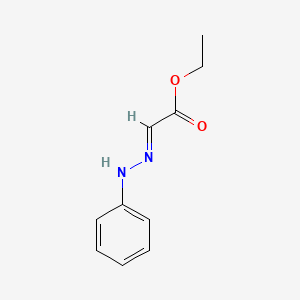![molecular formula C19H21N5OS B12001629 5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12001629.png)
5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” is a complex organic compound that features a combination of phenol, triazole, and diethylamino functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-(diethylamino)-2-{(E)-[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenol group: This step may involve electrophilic aromatic substitution reactions.
Introduction of the diethylamino group: This can be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The phenol group can undergo oxidation to form quinones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The diethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation: Quinones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry.
Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Antimicrobial Activity: The triazole ring is known for its antimicrobial properties.
Medicine
Drug Development: Potential lead compound for the development of new pharmaceuticals.
Diagnostics: Used in the development of diagnostic agents.
Industry
Materials Science: Used in the synthesis of polymers and advanced materials.
Agriculture: Potential use as a pesticide or herbicide.
Mécanisme D'action
The compound exerts its effects through various mechanisms depending on its application. For example:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access.
Antimicrobial Activity: Disrupts microbial cell membranes or inhibits essential microbial enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(diethylamino)-2-hydroxybenzaldehyde: Similar structure but lacks the triazole ring.
3-mercapto-5-phenyl-4H-1,2,4-triazole: Contains the triazole ring but lacks the phenol and diethylamino groups.
Propriétés
Formule moléculaire |
C19H21N5OS |
|---|---|
Poids moléculaire |
367.5 g/mol |
Nom IUPAC |
4-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]-3-phenyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H21N5OS/c1-3-23(4-2)16-11-10-15(17(25)12-16)13-20-24-18(21-22-19(24)26)14-8-6-5-7-9-14/h5-13,25H,3-4H2,1-2H3,(H,22,26)/b20-13+ |
Clé InChI |
ATSJUPWBIADYLG-DEDYPNTBSA-N |
SMILES isomérique |
CCN(CC)C1=CC(=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3)O |
SMILES canonique |
CCN(CC)C1=CC(=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12001551.png)


![2-(1-Naphthyl)-N-[2,2,2-trichloro-1-({[(4-methoxyphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B12001570.png)
![[2-(4-Bromophenyl)-7,9-dichloro-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl](4-methylphenyl)methanone](/img/structure/B12001580.png)

![ethyl [(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate](/img/structure/B12001590.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-7-hexyl-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12001591.png)
![Ethyl (2E)-2-(2-chloro-6-fluorobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12001598.png)



![9-Bromo-2-phenyl-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12001611.png)

